molecular formula C25H26N2O3S B6482630 8-methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223782-65-7

8-methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B6482630
CAS No.: 1223782-65-7
M. Wt: 434.6 g/mol
InChI Key: LBWAHPGTSQJFRZ-UHFFFAOYSA-N
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Description

8-Methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a thieno[3,2-c]quinoline derivative characterized by a fused thiophene-quinoline core. Key structural features include:

  • 8-Methoxy group: Enhances metabolic stability and modulates electronic properties of the quinoline ring .
  • 3-Phenyl substitution: Contributes to hydrophobic interactions in target binding .
  • N-[3-(Propan-2-yloxy)propyl]carboxamide side chain: Balances lipophilicity and solubility, influencing pharmacokinetics .

Thieno[3,2-c]quinolines are pharmacologically significant due to their anticancer, antibacterial, and kinase-inhibitory activities . This compound’s structural complexity allows for diverse interactions with biological targets, such as cyclin-dependent kinases (CDKs) or chemokine receptors .

Properties

IUPAC Name

8-methoxy-3-phenyl-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-16(2)30-13-7-12-26-25(28)24-22(17-8-5-4-6-9-17)20-15-27-21-11-10-18(29-3)14-19(21)23(20)31-24/h4-6,8-11,14-16H,7,12-13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWAHPGTSQJFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a compound belonging to the thienoquinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of thienoquinoline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the following general steps:

  • Formation of Thienoquinoline Core : The initial step often involves the cyclization of substituted thiophenes with quinolines or similar structures.
  • Introduction of Functional Groups : Subsequent reactions introduce various functional groups, such as methoxy and carboxamide moieties, which are critical for enhancing biological activity.
  • Final Modifications : The final product is purified and characterized using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that thienoquinoline derivatives exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines, particularly triple-negative breast cancer (TNBC).

  • Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways.

Case Studies

  • In Vitro Studies : Research conducted by Elmongy et al. (2022) evaluated a series of thienoquinoline derivatives for their cytotoxic effects on MDA-MB-231 cells (a model for TNBC). The study reported that compounds similar to this compound exhibited IC50 values ranging from 20 to 30 µM, indicating potent inhibitory effects on tumor cell viability .
  • Comparative Analysis : A comparative study highlighted that this compound's activity was comparable to established chemotherapeutics like paclitaxel (PTX), suggesting its potential as an alternative treatment option for resistant cancer types .

Data Tables

Compound NameIC50 (µM)Target Cancer Cell LineMechanism
This compound20-30MDA-MB-231EGFR/VEGF inhibition
Paclitaxel15MDA-MB-231Microtubule stabilization
Compound X25MDA-MB-231Apoptosis induction

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienoquinoline Core

The following analogs differ in substituents on the quinoline or thiophene rings, impacting biological activity:

Compound Name Substituents Key Differences Biological Relevance
8-Methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide 3-Phenyl, N-(3-phenylpropyl) Phenylpropyl side chain increases hydrophobicity Enhanced kinase inhibition due to aromatic stacking
8-Chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide 8-Chloro, 3-(4-ethylphenyl), N-(3-ethoxypropyl) Chloro group improves electrophilicity; ethylphenyl enhances steric bulk Higher cytotoxicity in cancer cell lines (e.g., MCF-7)
N-[2-(Diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide N-(2-diethylaminoethyl) Aminoethyl side chain improves solubility and basicity Potential for CNS penetration due to tertiary amine

Structural Insights :

  • Methoxy vs. Chloro at C8 : Methoxy groups reduce electrophilicity compared to chloro, decreasing reactivity but improving metabolic stability .
  • Side Chain Modifications : Propan-2-yloxypropyl (target compound) offers intermediate lipophilicity compared to phenylpropyl (more hydrophobic) or ethoxypropyl (more polar) .

Pharmacological Activity Comparisons

Kinase Inhibition
  • Compound 25i (N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Exhibits selective CDK5/p25 inhibition (IC₅₀ = 12 nM) due to the aminoethyl side chain’s hydrogen-bonding capacity .
  • N-[3-(Diethylamino)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide: Shows moderate activity against CXCR7 (IC₅₀ = 2210 nM), attributed to the diethylamino group’s bulk .
Cytotoxicity
  • Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate: Displays IC₅₀ = 1.2 µM against MCF-7 cells via topoisomerase II inhibition .
  • 8-Chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide: Enhanced activity (IC₅₀ = 0.8 µM) due to fluorophenyl’s electron-withdrawing effects .

Target Compound : Methoxy and phenyl groups may shift the mechanism toward kinase inhibition rather than direct DNA damage .

Key Trends :

  • Carboxamide coupling reactions generally yield >80% with optimized conditions .
  • Halogenated precursors (e.g., 6,8-dibromo derivatives) enable regioselective functionalization .

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